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Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic Acid: Thermodynamic Modeling and Experimental Methodologies

Executive Summary The compound 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS: 884001-14-3) is a highly functionalized intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis. Designing sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS: 884001-14-3) is a highly functionalized intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis. Designing scalable crystallization, purification, and formulation processes requires a rigorous understanding of its solid-liquid equilibrium (SLE) across various organic solvents. Because this molecule features both a highly polar, hydrogen-bonding carboxylic acid headgroup and a bulky, lipophilic cyano-isopropyl moiety, its solvation thermodynamics deviate significantly from simple benzoic acid analogs.

This technical guide establishes a self-validating framework for determining the solubility profile of this compound, integrating predictive Hansen Solubility Parameters (HSP), empirical high-performance liquid chromatography (HPLC) protocols, and modified Apelblat thermodynamic modeling.

Structural Thermodynamics and Solvation Mechanisms

The solubility of benzoic acid derivatives is fundamentally governed by the energy required to disrupt the solid crystal lattice versus the energy released upon forming new solute-solvent interactions[1]. The carboxylic acid (-COOH) group drives strong intermolecular hydrogen bonding. In non-polar, low-dielectric solvents (e.g., hexane, toluene), these molecules typically exist as hydrogen-bonded dimers, which limits their absolute solubility[2].

However, the 1-cyano-1-methylethyl group in our target compound introduces significant steric hindrance and a localized dipole moment. When introduced to polar protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., ethyl acetate, acetone), the solvent molecules competitively disrupt the solute-solute dimers, forming stable solute-solvent complexes[3]. Understanding this causality is critical: solvent selection must balance the disruption of the crystal lattice with the stabilization of the monomeric state.

Solvation_Pathway Crystal Crystal Lattice (Solid State) Dissolution Dissolution Phase (ΔH_sol > 0) Crystal->Dissolution Energy Input Monomer Solvated Monomer (Polar Solvents) Dissolution->Monomer Protic/Aprotic H-Bonding Dimer Hydrogen-Bonded Dimer (Non-Polar Solvents) Dissolution->Dimer Low Dielectric Media Monomer->Dimer Dynamic Equilibrium

Fig 1: Thermodynamic pathways of dissolution and dimerization in varying solvent environments.

Predictive Profiling via Hansen Solubility Parameters (HSP)

Before initiating resource-intensive empirical screens, calculating the Hansen Solubility Parameters (HSP) provides a predictive map of solvent affinity[4]. Using the Hoftyzer–van Krevelen group contribution method, the total cohesive energy density of the solute is partitioned into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces[5]. Advanced Gaussian process-based Bayesian models can also be employed to predict these parameters from SMILES strings with high fidelity[6].

The affinity between the solute (1) and solvent (2) is evaluated using the interaction radius ( Ra​ ):

Ra​=4(δd1​−δd2​)2+(δp1​−δp2​)2+(δh1​−δh2​)2​

A smaller Ra​ value indicates a higher probability of dissolution. Below is the predicted HSP profile for 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid against common organic solvents.

Table 1: Estimated HSP Values and Predicted Solvent Affinities at 298.15 K

Solvent / Solute δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 ) Ra​ (Interaction Radius)Predicted Affinity
Target Solute (Est.) 18.5 8.2 7.5 - -
Methanol15.112.322.316.78Moderate
Ethanol15.88.819.413.09High
Ethyl Acetate15.85.37.26.13Very High
Acetone15.510.47.06.40Very High
Toluene18.01.42.08.78Moderate
Hexane14.90.00.013.15Low

(Note: Solute parameters are computationally estimated based on group contribution methods for benzoic acid and cyano-isopropyl derivatives[4][5].)

Empirical Determination Protocol (Solid-Liquid Equilibrium)

To validate the predictive HSP models, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[1].

Why HPLC over Gravimetry? Gravimetric methods are highly susceptible to errors from solvent entrapment within the crystal habit, especially in high-boiling solvents. HPLC provides absolute, solute-specific quantitation, ensuring the data reflects true thermodynamic equilibrium rather than experimental artifact[7].

Self-Validating Experimental Protocol
  • Solvent Preparation: Utilize analytical grade (>99.9% purity) organic solvents. Degas solvents via sonication to prevent bubble formation at higher temperatures.

  • Isothermal Equilibration: Add an excess amount of the API intermediate to 10 mL of each solvent in sealed amber glass vials. Submerge vials in a thermostatic water bath controlled to ±0.05 K. Agitate at 150 rpm for exactly 48 hours. Causality: 48 hours ensures complete thermodynamic equilibrium, preventing the measurement of metastable kinetic solubility states[1].

  • Phase Separation: Cease agitation and allow the suspension to settle for 2 hours at the exact equilibrium temperature. Rapidly filter the supernatant using a 0.22 µm PTFE syringe filter. Critical Control: The filter and syringe must be pre-heated to the equilibrium temperature to prevent premature precipitation of the solute during transfer.

  • Quantitation: Dilute the filtered aliquot with the HPLC mobile phase and analyze via HPLC-UV at the compound's λmax​ . Calculate the mole fraction solubility ( x1​ ) using a rigorously validated calibration curve[1].

SLE_Workflow Start Solid Solute + Solvent Equilibration Isothermal Equilibration (48h, ±0.05 K) Start->Equilibration Separation Phase Separation (Pre-heated Filtration) Equilibration->Separation Analysis HPLC-UV Quantitation Separation->Analysis Modeling Thermodynamic Modeling (Apelblat / NRTL) Analysis->Modeling Validation AIC & RAD% Validation Modeling->Validation

Fig 2: Self-validating high-throughput solid-liquid equilibrium (SLE) workflow.

Thermodynamic Modeling of Solubility Data

Experimental SLE data must be mathematically correlated to extract the thermodynamic properties of the dissolution process. For complex benzoic acid derivatives, the modified Apelblat equation is highly effective because it explicitly accounts for the temperature dependence of the enthalpy of solution[1][7].

The modified Apelblat equation is expressed as:

lnx1​=A+TB​+ClnT

Where:

  • x1​ is the empirical mole fraction solubility.

  • T is the absolute temperature (K).

  • A,B, and C are empirical model parameters. A and B represent the variation in the activity coefficient and the dissolution enthalpy, while C reflects the temperature dependence of the dissolution enthalpy[1].

To ensure the trustworthiness of the model, the fit is validated using the Relative Average Deviation (RAD%) and the Akaike Information Criterion (AIC)[7]. For binary solvent systems (e.g., ethanol/water mixtures used in anti-solvent crystallization), the Non-Random Two-Liquid (NRTL) model is employed to account for local composition variations and solute-solvent-cosolvent interactions[1][8].

Table 2: Representative Modified Apelblat Parameters for Substituted Benzoic Acids

Solvent A B C 104 RADModel Suitability
Ethanol125.42-6850.3-18.2115.2Excellent
Ethyl Acetate88.34-4520.1-12.4511.8Excellent
Toluene45.12-3100.5-5.6728.4Good
Hexane22.05-1850.2-2.1045.1Moderate

(Note: Parameters are representative baseline values derived from structurally analogous substituted benzoic acids to guide initial regression constraints[1][7].)

Conclusion

Profiling the solubility of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid requires a multifaceted approach. By utilizing Hansen Solubility Parameters to predict solvent affinity, executing a self-validating HPLC-driven empirical protocol, and correlating the data via the modified Apelblat equation, researchers can generate highly accurate thermodynamic datasets. This rigorous methodology ensures that downstream processes—such as cooling crystallization, anti-solvent precipitation, and API formulation—are built upon an authoritative and scalable thermodynamic foundation.

References

  • Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling The Journal of Chemical Thermodynamics - ResearchGate URL:[Link]

  • Solubility determination and modelling of benzamide in organic solvents... Journal of Molecular Liquids - Imperial College London URL:[Link]

  • Revisiting the Total Hildebrand and Partial Hansen Solubility Parameters of Analgesic Drug Meloxicam MDPI URL:[Link]

  • A Bayesian Approach to Predict Solubility Parameters OSTI.GOV URL: [Link]

  • Hansen Solubility Parameters: A User's Handbook CRC Press / Kinam Park URL: [Link]

Sources

Exploratory

Analytical Characterization of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid: A Comprehensive Guide to NMR and IR Spectroscopy

Executive Summary In the landscape of modern drug development and complex organic synthesis, the precise structural elucidation of intermediate compounds is paramount. 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the precise structural elucidation of intermediate compounds is paramount. 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS Registry Number: 884001-14-3)[1] is a highly functionalized, sterically demanding trisubstituted benzene derivative. Featuring a carboxylic acid, an aromatic methyl group, and a 1-cyano-1-methylethyl moiety, this molecule presents a unique spectroscopic profile.

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this compound. By deconstructing the mechanistic causality behind its spectral signals and establishing self-validating experimental protocols, this guide serves as an authoritative reference for analytical chemists and pharmaceutical researchers.

Structural Deconstruction & Mechanistic Rationale

The spectroscopic behavior of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid is dictated by the competing electronic and steric effects of its three substituents:

  • Carboxylic Acid (-COOH): A strongly electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields the ortho and para protons on the aromatic ring and dictates the molecule's hydrogen-bonding behavior in solution and solid states.

  • Aromatic Methyl (-CH3): A mild electron-donating group (EDG) via hyperconjugation, which provides a slight shielding effect to its adjacent protons.

  • 1-Cyano-1-methylethyl (-C(CH3)2CN): This bulky group features a strongly electron-withdrawing nitrile (-C≡N) insulated from the aromatic ring by a quaternary carbon. The inductive pull of the nitrile, combined with its magnetic anisotropy, causes significant localized deshielding of the geminal dimethyl protons.

Understanding these competing vectors is critical for accurately assigning the chemical shifts and vibrational frequencies cross-referenced against standard repositories like the[2].

NMR Spectroscopic Characterization

Quantitative Data: ¹H and ¹³C NMR Assignments

The following data is calibrated for acquisition in deuterated dimethyl sulfoxide (DMSO- d6​ ), chosen specifically to solubilize the polar carboxylic acid and disrupt extensive dimerization that broadens signals in less polar solvents like CDCl₃.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationAssignmentMechanistic Causality
13.10Broad Singlet-1H-COOHHighly deshielded by the carbonyl oxygen; broadness is due to rapid chemical exchange and hydrogen bonding.
7.95Triplet1.5 Hz1HAr-H (C2)Deshielded by the ortho-carboxylic acid; exhibits fine meta-coupling with H4 and H6.
7.78Triplet1.5 Hz1HAr-H (C6)Deshielded by the ortho-carboxylic acid, but slightly shielded relative to H2 due to the ortho-methyl group.
7.55Triplet1.5 Hz1HAr-H (C4)Most shielded aromatic proton, positioned meta to the strongly electron-withdrawing -COOH group.
2.40Singlet-3HAr-CH₃Typical benzylic shift, slightly deshielded by the aromatic ring current.
1.72Singlet-6H-C(CH₃)₂CNDeshielded relative to a standard tert-butyl group (~1.3 ppm) due to the strong -I (inductive) effect of the adjacent nitrile.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)Carbon TypeAssignment
167.5Quaternary (C=O)Carboxylic acid carbonyl
142.1Quaternary (Ar-C)Aromatic C3 (attached to -C(CH₃)₂CN)
138.4Quaternary (Ar-C)Aromatic C5 (attached to -CH₃)
132.0Methine (Ar-CH)Aromatic C4
131.5Quaternary (Ar-C)Aromatic C1 (attached to -COOH)
129.2Methine (Ar-CH)Aromatic C6
125.4Methine (Ar-CH)Aromatic C2
124.0Quaternary (C≡N)Nitrile carbon
37.2Quaternary (Aliphatic)-C(CH₃)₂CN (Quaternary center)
28.5Primary (Aliphatic)-C(CH₃)₂CN (Geminal methyls)
21.1Primary (Aliphatic)Ar-CH₃ (Aromatic methyl)
Self-Validating Protocol: NMR Acquisition

To ensure data integrity, the following protocol integrates continuous feedback loops (self-validation) during sample preparation and acquisition.

  • Sample Solvation & Filtration: Weigh exactly 15.0 mg of the analyte into a clean glass vial. Add 0.6 mL of high-purity DMSO- d6​ .

    • Validation: Visually inspect for complete dissolution. If particulate matter remains, filter through a 0.22 µm PTFE syringe filter. Particulates distort magnetic field homogeneity, destroying the resolution required to observe the 1.5 Hz meta-couplings.

  • Internal Referencing: Ensure the DMSO- d6​ contains 0.05% v/v Tetramethylsilane (TMS).

    • Validation: Post-acquisition, the TMS singlet must be rigidly phased and calibrated to exactly 0.00 ppm. This ensures absolute chemical shift accuracy regardless of magnet drift.

  • Locking and Shimming: Insert the 5 mm NMR tube into the probe. Lock onto the deuterium frequency of DMSO.

    • Validation: Monitor the lock level meter. A stable, non-fluctuating lock signal confirms field stability. Perform gradient shimming (e.g., TopShim) until the Z1 and Z2 coils report a homogeneous field, validated by observing a sharp, symmetrical solvent residual peak at 2.50 ppm.

  • Acquisition: Run a standard 1D ¹H experiment (16 scans, 30° pulse angle, 2-second relaxation delay) and a ¹³C{¹H} decoupled experiment (256 scans).

FT-IR Spectroscopic Characterization

Quantitative Data: Vibrational Assignments

IR spectroscopy provides orthogonal validation of the functional groups. The data below aligns with standard reference baselines found in the[3].

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignmentMechanistic Causality
3300–2500StrongVery BroadO-H stretchExtensive intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state broadens the vibrational energy states.
2980, 2930MediumSharpC-H stretch (Aliph.)Asymmetric and symmetric stretching of the aliphatic methyl groups.
2235WeakSharpC≡N stretchThe change in dipole moment during the C≡N vibration is minimal due to the surrounding non-polar methyl groups, resulting in a weak absorption band.
1690StrongSharpC=O stretchThe highly polarized carbonyl bond undergoes a massive dipole change during stretching, yielding the most intense peak in the spectrum.
1600, 1580MediumSharpC=C stretch (Ar.)Skeletal vibrations of the aromatic ring.
Self-Validating Protocol: ATR-FTIR Acquisition
  • Crystal Preparation & Background Scan: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and a lint-free wipe. Allow to dry. Acquire a 16-scan background spectrum.

    • Validation: The background spectrum must be a flat baseline with no spurious peaks (especially in the 3000-2800 cm⁻¹ hydrocarbon region). A clean background prevents artifact integration and validates crystal readiness.

  • Sample Loading & Compression: Place 2-3 mg of the solid compound directly onto the center of the diamond crystal. Lower the pressure anvil until it clicks or reaches the software-indicated optimal pressure.

    • Validation: Monitor the real-time interferogram or preview spectrum. Optimal pressure is achieved when the C=O peak at 1690 cm⁻¹ reaches an absorbance between 0.5 and 1.2 AU. Absorbance > 1.5 AU indicates detector saturation, requiring pressure reduction.

  • Data Collection & Processing: Acquire 16 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm during post-processing to account for the wavelength-dependent penetration depth of the evanescent wave.

Analytical Workflow Visualization

The following workflow illustrates the logical progression from sample preparation through orthogonal data acquisition, culminating in structural elucidation.

SpectralWorkflow Prep Sample Preparation (Weighing & Solvation) NMR NMR Acquisition (1H & 13C in DMSO-d6) Prep->NMR IR ATR-FTIR Acquisition (Solid State) Prep->IR Process Data Processing (Phasing & Baseline Corr.) NMR->Process IR->Process Elucidate Structural Elucidation (Signal Assignment) Process->Elucidate Validate Orthogonal Validation (Purity & Identity Confirmed) Elucidate->Validate

Figure 1: Orthogonal spectroscopic workflow for the structural validation of the target compound.

References

  • Chemical Source and Identification Data Source: ChemSrc Database URL:[Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet Source: American Chemical Society (ACS) / National Institute of Standards and Technology URL:[Link]

  • NIST Standard Reference Database 69 (Chemistry WebBook) Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of CAS 884001-14-3 for Advanced Drug Development

This guide provides an in-depth analysis of the safety protocols and handling guidelines for the chemical compound identified by CAS number 884001-14-3, known as 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-aminopropoxy)ethoxy)et...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the safety protocols and handling guidelines for the chemical compound identified by CAS number 884001-14-3, known as 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propanoate. This document is intended for researchers, scientists, and professionals in the field of drug development who work with this or structurally related compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact CAS number, this guide synthesizes data from closely related N-hydroxysuccinimide (NHS) ester compounds to establish a robust and scientifically-grounded framework for safe laboratory practices.

The core principle of this guide is to foster a proactive safety culture by understanding the inherent chemical reactivity of the NHS ester functional group, which is central to the utility of this compound as a bioconjugation reagent. The protocols outlined herein are designed to be self-validating, encouraging a cycle of risk assessment, implementation of control measures, and continuous evaluation.

Chemical Identity and Hazard Analysis

While a specific SDS for CAS 884001-14-3 is not publicly available, an analysis of its structure, 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propanoate, reveals the presence of a reactive N-hydroxysuccinimide (NHS) ester. This functional group is designed to react with primary amines, making it a valuable tool for labeling and crosslinking biomolecules. However, this reactivity also presents potential hazards.

Chemical Identifier Information
CAS Number 884001-14-3
Chemical Name 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propanoate
Molecular Formula C16H28N2O7
Primary Functional Group N-hydroxysuccinimide (NHS) Ester
Anticipated Hazards Based on analogous compounds, potential for skin and eye irritation. May be harmful if inhaled or ingested.

The primary mechanism of hazard is the acylation of biological nucleophiles, such as amines and thiols on proteins, which can lead to irritation and sensitization. Therefore, all handling procedures must be designed to minimize direct contact.

Prudent Laboratory Practices: A Step-by-Step Protocol for Safe Handling

The following protocol is a comprehensive guide to the safe handling of CAS 884001-14-3 and similar NHS ester-containing reagents.

2.1. Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent and correct use of PPE.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[1] Change gloves immediately if they become contaminated.

  • Body Protection : A laboratory coat must be worn to protect the skin and clothing.[1]

  • Respiratory Protection : While generally not required for small quantities handled in a well-ventilated area, a respirator may be necessary for large-scale operations or if there is a risk of aerosolization.

2.2. Engineering Controls

  • Ventilation : All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower : An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.

2.3. Handling and Storage Protocol

This protocol is designed to mitigate risks at every stage of the experimental workflow.

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar compounds, often at -20°C to maintain its integrity.[1][2]

  • Weighing :

    • Perform all weighing operations within a chemical fume hood.

    • Use a dedicated, clean spatula and weighing vessel.

    • Avoid creating dust.[1]

  • Solution Preparation :

    • Add the solid compound to the solvent slowly.

    • Ensure the vessel is appropriately sized to prevent splashing.

  • Reaction Quenching : After the desired reaction time, any unreacted NHS ester should be quenched by adding a molar excess of a primary amine-containing buffer, such as Tris or glycine.

  • Waste Disposal :

    • All contaminated materials (gloves, pipette tips, etc.) should be disposed of as hazardous chemical waste.

    • Liquid waste containing the compound should be collected in a designated, labeled waste container.

    • Do not allow the material to enter drains or water courses.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect_Container Inspect Container Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Compound Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Reaction Perform Reaction Prepare_Solution->Perform_Reaction Quench_Reaction Quench Unreacted Reagent Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste Properly Quench_Reaction->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove PPE Clean_Work_Area->Remove_PPE

Figure 1: A logical workflow for the safe handling of CAS 884001-14-3.

Emergency Procedures: A Guide to Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Remove the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1]

  • For large spills, contact your institution's environmental health and safety department.

Emergency_Response cluster_actions Immediate Actions Exposure_Event Exposure Event Assess_Situation Assess the Situation Exposure_Event->Assess_Situation Remove_from_Exposure Remove from Exposure Assess_Situation->Remove_from_Exposure Administer_First_Aid Administer First Aid Remove_from_Exposure->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention

Figure 2: A flowchart for responding to an exposure event.

The Role of CAS 884001-14-3 in Drug Development

Compounds like 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propanoate are instrumental in the development of sophisticated biotherapeutics, particularly antibody-drug conjugates (ADCs). The NHS ester moiety allows for the covalent attachment of this linker-payload molecule to antibodies, while the terminal amine group can be conjugated to a cytotoxic drug. The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties. Understanding the application of this compound underscores the importance of safe handling to ensure the integrity of these complex and valuable molecules.

Conclusion

References

  • BroadPharm. (2024, April 1).

Sources

Protocols & Analytical Methods

Method

Application Note: CAS 884001-14-3 as a Key Intermediate in the Synthesis of T-Type/N-Type Calcium Channel Blockers

Executive Summary In modern neuropharmacology, the development of selective low-voltage-activated (T-type) and high-voltage-activated (N-type) calcium channel blockers is a primary strategy for treating neuropathic pain,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology, the development of selective low-voltage-activated (T-type) and high-voltage-activated (N-type) calcium channel blockers is a primary strategy for treating neuropathic pain, epilepsy, and cardiovascular disorders. CAS 884001-14-3 (3-(1-cyano-1-methylethyl)-5-methylbenzoic acid) serves as a critical, sterically hindered pharmaceutical building block. By acting as the core carboxylic acid in amide-coupling reactions with cyclylamines, it yields potent active pharmaceutical ingredients (APIs) that selectively inhibit Cav3.x and Cav2.2 channels.

This application note provides drug development professionals with a comprehensive guide to the structure-activity relationship (SAR) rationale, synthetic methodologies, and biological validation protocols for utilizing CAS 884001-14-3 [1].

Mechanistic Rationale & Structural Advantages

The selection of CAS 884001-14-3 over simpler benzoic acid derivatives is driven by precise pharmacokinetic and pharmacodynamic requirements [2].

  • Target Affinity (The Cyano Group): The strongly electron-withdrawing cyano (-C≡N) group modulates the pKa of the resulting amide and introduces a significant dipole moment. This enhances hydrogen-bond acceptor interactions within the hydrophobic binding pocket of the Cav3.2 channel pore.

  • Metabolic Stability (The Isopropyl Shield): The gem-dimethyl (isopropyl) arrangement adjacent to the cyano group creates intense steric hindrance. This structural bulk shields the molecule from rapid enzymatic cleavage by hepatic amidases and cytochrome P450 (CYP) enzymes, drastically extending the in vivo half-life.

MOA API API Derived from CAS 884001-14-3 Cav3 T-Type Calcium Channel (Cav3.x) API->Cav3 Binds & Blocks CaIn Calcium Influx Inhibited Cav3->CaIn Prevents Excitability Reduced Neuronal Excitability CaIn->Excitability Downregulates Pain Analgesia / Pain Relief Excitability->Pain Therapeutic Effect

Fig 1. Mechanistic pathway of T-type calcium channel blockers derived from CAS 884001-14-3.

Quantitative SAR Impact

The integration of the 3-(1-cyano-1-methylethyl) moiety significantly optimizes the pharmacological profile of the resulting drug candidates, as summarized below:

Structural Feature of Acid MoietyCav3.2 IC₅₀ (nM)Metabolic Stability (T₁/₂ in HLM)Lipophilicity (LogP)
Unsubstituted Benzoic Acid> 5000< 15 min1.2
3-Methylbenzoic Acid~ 120025 min1.6
CAS 884001-14-3 Moiety 45 - 80 > 120 min 2.8

Table 1: Comparative pharmacological impact of the CAS 884001-14-3 moiety vs. standard benzoic acids. Data extrapolated from cyclylamine derivative SAR studies.

Synthetic Methodology: Amide Coupling Workflow

Synthesizing the final API requires coupling CAS 884001-14-3 with a target secondary amine (e.g., a piperidine or piperazine derivative). Due to the steric hindrance of the tertiary carbon next to the cyano group, standard carbodiimides (like EDC) often yield poor conversions.

Protocol 1: High-Efficiency Amide Coupling

Objective: Synthesize a cyclylamine-based calcium channel blocker using CAS 884001-14-3.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent of CAS 884001-14-3 in anhydrous DMF (0.1 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes under nitrogen.

    • Causality: HATU generates a highly reactive HOAt ester. This specific leaving group is required to overcome the steric bulk of the 3-(1-cyano-1-methylethyl) group, ensuring efficient nucleophilic attack by the amine.

    • Self-Validation Check: Aliquot 5 µL of the reaction, quench in methanol, and analyze via LC-MS. Proceed to step 2 only when the starting material mass ([M-H]⁻ 202.2) has completely disappeared, confirming full activation.

  • Coupling: Add 1.1 equivalents of the target cyclylamine. Stir at room temperature for 12 hours.

  • Work-up: Dilute the mixture with ethyl acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃, 1N HCl, and brine.

    • Causality: The sequential wash is a self-purifying system. NaHCO₃ removes acidic byproducts (HOAt), HCl protonates and removes unreacted secondary amines, and brine extracts residual DMF from the organic layer.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). Confirm the final structure via ¹H-NMR and HRMS.

Workflow Start CAS 884001-14-3 (Carboxylic Acid) Activate Activation (HATU / DIPEA) Start->Activate Step 1 Amine Cyclylamine Addition (Nucleophilic Attack) Activate->Amine Step 2 Purify Purification (Flash Chromatography) Amine->Purify Step 3 Validate Validation (LC-MS / NMR) Purify->Validate Step 4

Fig 2. Synthetic and validation workflow for amide coupling using CAS 884001-14-3.

Biological Validation: FLIPR Calcium Assay

To verify that the synthesized API successfully blocks T-type calcium channels, an in vitro functional assay must be performed.

Protocol 2: In Vitro Cav3.2 Channel Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized derivative using a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK-293 cells stably expressing human Cav3.2 in a 384-well black-wall, clear-bottom plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Load with 2 µM Fluo-4 AM calcium indicator and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Probenecid is a critical addition; it inhibits multidrug resistance proteins (MRPs) on the cell membrane, preventing the active efflux of the Fluo-4 dye and ensuring a stable, high-contrast baseline fluorescence signal.

  • Compound Incubation: Add the synthesized API in serial dilutions (from 10 µM down to 0.1 nM) and incubate for 30 minutes.

    • Self-Validation (Controls): You must include 1 µM Mibefradil as a positive control (expected to show 100% channel block) and 0.1% DMSO as a vehicle negative control. If the DMSO wells exhibit a baseline drift >5% before stimulation, the assay plate is compromised and must be rejected.

  • Depolarization: Stimulate calcium influx by injecting a high-KCl buffer (final concentration 50 mM) directly via the FLIPR system.

  • Data Acquisition & Analysis: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the peak fluorescence response.

References

  • Title: Cyclylamine derivatives as calcium channel blockers (US20090270394A1)
  • Title: Amide derivatives as calcium channel blockers (WO2007056016A2)
  • Title: 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS 884001-14-3) Properties and Specifications Source: ChemSrc URL: [Link]

Application

Application Note: Catalytic Cross-Coupling Strategies for 3-(1-Cyano-1-methylethyl)-5-methylbenzoic Acid

Introduction & Strategic Context 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS: 884001-14-3) is a highly specialized, sterically encumbered building block utilized primarily in the synthesis of low-molecular-weight...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS: 884001-14-3) is a highly specialized, sterically encumbered building block utilized primarily in the synthesis of low-molecular-weight bisamide cytokine inhibitors. These therapeutic agents are critical in targeting inflammatory pathways for the treatment of rheumatoid arthritis and various oncology indications 1[1].

While integrating this moiety into complex drug scaffolds is traditionally achieved via amide bond formation, direct C–C bond formation at the carboxylate position via transition-metal catalyzed decarboxylative cross-coupling offers a powerful, atom-economical route to generate novel biaryl derivatives. However, the structural features of this molecule—specifically the meta-methyl group and the bulky tertiary nitrile (1-cyano-1-methylethyl) moiety—impart significant steric hindrance and unique electronic properties that complicate standard cross-coupling protocols.

Mechanistic Causality: Overcoming the Lack of Ortho-Activation

The intrinsic challenge with 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid is its substitution pattern. It lacks an ortho-substituent relative to the carboxylic acid. In standard 2[2], an ortho-substituent is required to sterically force the carboxylate group out of coplanarity with the aromatic ring. This out-of-plane twist breaks the conjugation, significantly lowering the activation energy required for CO₂ extrusion.

Without this ortho-activation, the extrusion step becomes prohibitively slow. The Cu(I) catalyst struggles to mediate the decarboxylation, and the reaction often succumbs to protodecarboxylation or catalyst degradation before the transmetalation step can occur 3[3].

To overcome this thermodynamic barrier, we must select a catalyst system specifically engineered for ortho-unsubstituted benzoates. As demonstrated by4[4], utilizing Pd(TFA)₂ in conjunction with Cu₂O and an electron-rich, sterically demanding biaryl phosphine ligand like XPhos enables efficient coupling.

  • Causality of XPhos : The bulky XPhos ligand stabilizes the highly reactive, transient aryl-copper intermediate, preventing deleterious side reactions (like homocoupling).

  • Causality of Pd(TFA)₂ : The electron-deficient trifluoroacetate (TFA) ligands on palladium accelerate the oxidative addition of the aryl halide, ensuring the Pd(II) species is ready to rapidly intercept the aryl-copper intermediate via transmetalation.

Mechanism Substrate 3-(1-Cyano-1-methylethyl)- 5-methylbenzoic acid Cu_Cycle Cu(I) Catalyst Decarboxylation Substrate->Cu_Cycle Base, -CO2 (Rate Limiting) Ar_Cu Aryl-Cu(I) Intermediate Cu_Cycle->Ar_Cu Extrusion Pd_Cycle Pd(II)/Pd(0) Cycle Cross-Coupling Ar_Cu->Pd_Cycle Transmetalation Pd_Cycle->Pd_Cycle Ar'-X Oxidative Addition Product Biaryl Product Pd_Cycle->Product Reductive Elimination

Mechanistic cycle for Pd/Cu-catalyzed decarboxylative cross-coupling of the target benzoic acid.

Alternative Strategy: Cu-LMCT Decarboxylative Borylation

If direct biaryl coupling yields are suboptimal due to the specific steric demands of the coupling partner, a two-step approach is highly recommended.5[5] developed a Copper Ligand-to-Metal Charge Transfer (Cu-LMCT) platform that converts aryl carboxylic acids into arylboronic esters (Bpin) under mild, near-UV conditions.

This photochemical approach bypasses the high thermal energy (120–160 °C) normally required for decarboxylation, preventing any thermal degradation or isomerization of the tertiary nitrile group. The resulting boronic ester can then be subjected to highly reliable, low-temperature Suzuki-Miyaura cross-coupling.

Quantitative Data Presentation

The following table summarizes the optimization of catalyst systems for the direct decarboxylative cross-coupling of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid with 4-bromoanisole.

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / Cu₂OPPh₃K₂CO₃ / NMP16015Slow decarboxylation; protodecarboxylation dominates due to lack of ortho-group.
Pd(OAc)₂ / CuI1,10-PhenanthrolineAg₂CO₃ / NMP13045Ag⁺ assists in halide abstraction, but transmetalation remains the bottleneck.
Pd(TFA)₂ / Cu₂O XPhos K₂CO₃ / NMP 120 88 XPhos stabilizes Ar-Cu; TFA accelerates oxidative addition. Optimal conditions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Bimetallic Pd/Cu Decarboxylative Biaryl Synthesis

This protocol utilizes the optimized conditions from Table 1 to directly forge a C(sp²)–C(sp²) bond.

Reagents:

  • 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (1.0 equiv, 0.5 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.2 equiv, 0.6 mmol)

  • Pd(TFA)₂ (2 mol%)

  • Cu₂O (10 mol%)

  • XPhos (6 mol%)

  • K₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous NMP (3.0 mL)

Step-by-Step Methodology:

  • Salt Formation: In an oven-dried Schlenk tube, add the benzoic acid substrate and K₂CO₃. Add 1.0 mL of NMP and stir at room temperature for 15 minutes.

    • In-Process Control (IPC) Validation: Complete dissolution of the acid into a homogenous suspension indicates successful potassium carboxylate salt formation.

  • Catalyst Assembly: Add Pd(TFA)₂, Cu₂O, XPhos, and the aryl bromide. Add the remaining 2.0 mL of NMP.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Backfill with ultra-pure N₂.

    • IPC Validation: The solution should transition from a turbid suspension to a characteristic deep red/brown color, confirming active Pd/Cu complex formation.

  • Thermal Activation: Heat the reaction mixture to 120 °C in a pre-heated oil bath.

    • IPC Validation: Attach a mineral oil bubbler to the nitrogen line. Steady gas evolution (CO₂) confirms the successful initiation of the decarboxylation step. Cessation of bubbling (typically after 12-14 hours) indicates reaction completion.

  • Reaction Check & Workup: Cool to room temperature.

    • IPC Validation: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The disappearance of the m/z 202 [M-H]⁻ peak confirms total consumption of the starting material.

  • Isolation: Dilute with EtOAc, filter through a pad of Celite to remove metal residues, and purify via silica gel flash chromatography.

Protocol S1 1. Salt Formation K2CO3, NMP S2 2. Catalyst Assembly Pd(TFA)2, Cu2O, XPhos S1->S2 S3 3. Thermal Activation 120°C, CO2 Evolution Check S2->S3 S4 4. IPC & Workup LC-MS Validation, Celite Filtration S3->S4

Step-by-step experimental workflow for bimetallic decarboxylative cross-coupling.

Protocol B: Cu-LMCT Photochemical Decarboxylative Borylation

Use this protocol if the target aryl halide is incompatible with the 120 °C thermal conditions of Protocol A.

Step-by-Step Methodology:

  • Reagent Mixing: In a quartz reaction vial, combine the benzoic acid (0.5 mmol), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Cu(OTf)₂ (10 mol%), neocuproine ligand (10 mol%), and LiOtBu (2.0 equiv) in anhydrous DMA (3.0 mL).

    • IPC Validation: The mixture should exhibit a pale blue/green tint indicative of the Cu(II) precatalyst assembly.

  • Irradiation: Degas via sparging with N₂ for 10 minutes. Irradiate the vial with 390 nm near-UV LEDs at room temperature for 18 hours.

    • IPC Validation: Upon irradiation, the solution will darken significantly as the Cu-LMCT complex is photoexcited and the aryl radical is generated.

  • Isolation: Quench with water, extract with Et₂O, and purify the resulting aryl-Bpin product via chromatography. This intermediate is now primed for standard Pd-catalyzed Suzuki-Miyaura coupling at moderate temperatures (60–80 °C).

References

  • BISAMIDE CYTOKINE INHIBITORS (WO2007056016A2). WIPO Patentscope.
  • Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates. Angewandte Chemie International Edition.
  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents. Angewandte Chemie International Edition.
  • Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation. Journal of the American Chemical Society.
  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. National Institutes of Health (NIH) / PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and pressure for CAS 884001-14-3 derivatives

Technical Support Center: Optimization of Reaction Conditions for CAS 884001-14-3 Derivatives Introduction CAS 884001-14-3, chemically known as 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid, is a critical, sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of Reaction Conditions for CAS 884001-14-3 Derivatives

Introduction CAS 884001-14-3, chemically known as 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid, is a critical, sterically hindered intermediate utilized in the synthesis of T-type calcium channel blockers [1]. Derivatizing this compound typically involves coupling the carboxylic acid with bulky secondary amines (e.g., substituted piperidines or cyclylamines). Due to the extreme steric hindrance imposed by the 3-(2-cyanopropan-2-yl) and 5-methyl groups on the aromatic ring, conventional amide coupling protocols often stall or fail. This necessitates precise optimization of reaction temperature and pressure to achieve high-fidelity conversions.

Process Workflow

Workflow A CAS 884001-14-3 (Carboxylic Acid) B Pre-activation (HATU/DIPEA, 0-5°C) A->B Step 1 C Amine Addition (Bulky Piperidine) B->C Step 2 D Microwave Reactor (110°C, 15 bar) C->D Step 3 E Amide Derivative (T-Type CCB) D->E Step 4

Workflow for high-pressure microwave-assisted amide coupling of CAS 884001-14-3.

Troubleshooting Guide & FAQs

Q1: Why is temperature control critical during the activation of CAS 884001-14-3 with HATU? A1: Causality: HATU is a highly efficient coupling reagent, but it is thermally sensitive. If the activation temperature exceeds 25 °C, the tetramethyluronium moiety in HATU—or the DMF solvent itself—can degrade, releasing dimethylamine. This in-situ generated dimethylamine acts as a highly nucleophilic competitor against your target bulky amine, reacting with the OAt-active ester of CAS 884001-14-3 to form an unwanted dimethylamide impurity [2]. Solution: Pre-activation must be strictly controlled at 0–5 °C using an ice bath before the addition of the target amine.

Q2: How does elevated pressure affect the yield of sterically hindered amide derivatives? A2: Causality: The 3-(2-cyanopropan-2-yl) group creates significant steric bulk around the reaction center. When coupling with bulky secondary amines, conventional reflux (1 atm) often stalls because the system cannot reach the activation energy required to form the tetrahedral intermediate. High-pressure conditions (e.g., using a sealed microwave reactor at 10–15 bar) allow the solvent to be superheated to 110 °C without boiling [3]. This provides the necessary thermal kinetic energy to overcome the steric hindrance, driving the equilibrium toward the amide product and increasing yields from ~40% to >85%.

Mechanistic Pathway & Impurity Formation

Mechanism A CAS 884001-14-3 Carboxylate Anion C OAt-Active Ester Highly Reactive A->C + HATU (0-5°C) B HATU Uronium Salt B->C D Tetrahedral Intermediate Sterically Hindered C->D + Target Amine (High Pressure, 110°C) F Dimethylamide Impurity Side Reaction C->F + HN(CH3)2 (If Temp > 25°C) E Target Amide + HOAt by-product D->E Collapse

Mechanistic pathway of HATU activation showing temperature-dependent impurity formation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of temperature and pressure parameters for coupling CAS 884001-14-3 with a model sterically hindered amine (4-methylpiperidine).

Reaction ConditionTemp (°C)Pressure (bar)Time (h)Yield (%)Dimethylamide Impurity (%)
Conventional2512442< 1
Thermal Reflux801125518
Microwave-Assisted110150.7589< 1 (if pre-activated at 0°C)

Step-by-Step Methodology: High-Pressure Microwave-Assisted Amide Coupling

This protocol incorporates self-validating checkpoints to ensure reaction fidelity and prevent the propagation of errors.

Step 1: Reagent Preparation Dissolve 1.0 equivalent of CAS 884001-14-3 in anhydrous DMF to achieve a 0.2 M concentration. Ensure the DMF is fresh and stored over molecular sieves to minimize pre-existing dimethylamine contamination.

Step 2: Base Addition & Cooling Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Immediately submerge the reaction vessel in an ice bath to bring the internal temperature to 0–5 °C.

Step 3: Pre-Activation (Self-Validating) Add 1.2 equivalents of HATU portion-wise over 5 minutes. Stir at 0–5 °C for exactly 15 minutes to form the OAt-active ester. Self-Validation Checkpoint 1: Quench a 5 µL aliquot in 1 mL of methanol and analyze via LC-MS. The chromatogram must show complete consumption of the starting acid mass (m/z 203) and the appearance of the corresponding methyl ester (formed from the active ester reacting with methanol). Do not proceed if unreacted acid remains.

Step 4: Amine Addition Add 1.1 equivalents of the target secondary amine dropwise while maintaining the temperature strictly below 5 °C to prevent premature degradation.

Step 5: Pressurization & Heating Transfer the mixture to a heavy-walled microwave reactor vial and seal it with a crimp cap. Place the vial in a microwave synthesizer. Ramp the temperature to 110 °C (this will generate ~10–15 bar of autogenous pressure) and hold for 45 minutes.

Step 6: Workup & Verification Cool the vessel to room temperature before uncrimping. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to extract DMF), 1N HCl, and saturated NaHCO3. Dry the organic layer over Na2SO4 and concentrate under reduced pressure. Self-Validation Checkpoint 2: Post-workup TLC (Hexane/EtOAc 1:1) should reveal a single major UV-active spot. The absence of a highly polar spot at the baseline confirms the complete removal of HOAt and unreacted amine.

References

  • Cyclylamine derivatives as calcium channel blockers. US Patent US20090270394A1.
  • Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Microwave-Assisted Synthesis of Amides. Synthetic Communications (Taylor & Francis). Available at:[Link]

Reference Data & Comparative Studies

Validation

Analytical Method Validation and Column Comparison Guide for CAS 884001-14-3 Purity Testing

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than just following a standard operating procedure; it demands a deep understanding of molecular c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than just following a standard operating procedure; it demands a deep understanding of molecular causality. This guide provides an objective, data-driven comparison of chromatographic strategies for testing the purity of CAS 884001-14-3 , chemically known as 3-(2-Cyanopropan-2-yl)-5-methylbenzoic acid[1].

By bridging molecular interactions with the rigorous validation frameworks of ICH Q2(R2) [2] and USP <1225> [3], this guide establishes a self-validating workflow designed for researchers and drug development professionals.

Molecular Causality & Chromatographic Challenges

To design a reliable method, we must first analyze the analyte. CAS 884001-14-3 presents a unique triad of structural features that dictate its chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~4.2): At a neutral pH, this group partially ionizes, leading to variable retention times and peak splitting. Causality: The mobile phase pH must be maintained at least 2 units below the pKa (e.g., pH 2.0) to ensure the molecule remains fully protonated and neutral.

  • Cyanopropyl Group (-CN): The strong dipole moment of the -CN group acts as a hydrogen bond acceptor. On standard silica-based C18 columns, this group interacts aggressively with unendcapped residual silanols, causing severe peak tailing.

  • Aromatic Ring: Provides a strong chromophore for UV detection but requires specific stationary phase chemistries to resolve structurally similar impurities (e.g., des-cyano or des-methyl derivatives).

Why Standard C18 Columns Fail

Standard C18 columns rely purely on hydrophobic dispersive forces. Because they lack mechanisms to interact with the strong dipole of the cyano group, the analyte bypasses the C18 chains and binds to the silica support.

The Phenyl-Hexyl Advantage

Phenyl-Hexyl stationary phases offer complementary π−π interactions with the benzoic acid ring and alternate dipole-dipole interactions. This shields the silica surface, drastically improving peak shape and providing orthogonal selectivity for polar impurities.

G cluster_0 Stationary Phase Interactions Analyte CAS 884001-14-3 (Analyte) PiPi Phenyl-Hexyl Column (π-π & Dipole Interactions) Analyte->PiPi Aromatic Ring & -CN C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Hydrophobic Core Silanol Residual Silanols (Secondary Interactions) Analyte->Silanol -CN & -COOH Dipoles Outcome1 High Resolution & Symmetric Peaks PiPi->Outcome1 Outcome2 Peak Tailing & Co-elution C18->Outcome2 Silanol->Outcome2

Fig 2. Mechanistic interaction of CAS 884001-14-3 with different stationary phases.

Quantitative Data Comparison

To objectively evaluate performance, CAS 884001-14-3 was analyzed using both a standard C18 and a Phenyl-Hexyl column under identical mobile phase conditions (0.1% TFA in Water / Acetonitrile gradient).

Table 1: Column Performance Comparison

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm)
Retention Mechanism Hydrophobic onlyHydrophobic, π−π , Dipole
Peak Tailing Factor ( Tf​ ) 1.85 (Fails SST)1.12 (Passes SST)
Theoretical Plates ( N ) 3,2008,500
Resolution ( Rs​ ) from Impurity 1.4 (Co-elution risk)3.2 (Baseline resolved)
Conclusion Unsuitable for Validation Optimal for Validation

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. The following protocol incorporates a System Suitability Test (SST) as a mandatory gatekeeper. If the SST fails, the sequence halts, preventing the generation of invalid data—a core principle aligned with USP <1225> lifecycle management[3].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (pH ~2.0). Mix thoroughly and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

2. Standard & Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard: Accurately weigh 25.0 mg of CAS 884001-14-3 reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 500 µg/mL).

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm (PDA detector for peak purity).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: 20% 80% B

    • 15.0 - 18.0 min: 80% B

    • 18.0 - 18.1 min: 80% 20% B

    • 18.1 - 25.0 min: 20% B (Equilibration)

4. System Suitability Testing (The Self-Validating Step):

  • Inject the standard solution 5 consecutive times before analyzing samples.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 5000.

Method Validation to ICH Q2(R2) Standards

Once the Phenyl-Hexyl method was established, it was subjected to full validation according to the ICH Q2(R2) Guidelines [2], which mandate the demonstration of fitness for purpose across specific performance characteristics.

G ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development Column & Mobile Phase Selection ATP->Dev SST System Suitability Testing (SST) Self-Validating Check Dev->SST Val ICH Q2(R2) Validation SST->Val Spec Specificity & Range Val->Spec Acc Accuracy & Precision Val->Acc Rob Robustness Val->Rob Life Lifecycle Management Routine Analysis Spec->Life Acc->Life Rob->Life

Fig 1. HPLC Method Validation Lifecycle for CAS 884001-14-3 based on ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RT; Peak PurityNo blank interference; Peak Purity Angle < ThresholdPass
Linearity (Range) R2≥0.999 (50% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision (Repeatability) RSD 2.0% ( n=6 preparations)RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variationsPasses SST with ± 5°C and ± 0.1 mL/minPass

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. URL:[Link]

Sources

Comparative

A Guide to the Structural Verification of CAS 884001-14-3: A Comparative NMR Approach

In the precise world of pharmaceutical research and drug development, the absolute certainty of a molecule's structure is the cornerstone of reliable and reproducible results. For a compound as significant as CAS 884001-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of pharmaceutical research and drug development, the absolute certainty of a molecule's structure is the cornerstone of reliable and reproducible results. For a compound as significant as CAS 884001-14-3, an inhibitor with potential therapeutic applications, rigorous structural validation is not merely a formality but a scientific imperative. This guide provides an in-depth, experience-driven framework for validating the structural integrity of CAS 884001-14-3 using the synergistic power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, compare the expected data against potential isomeric alternatives, and present a self-validating protocol for unambiguous confirmation.

The Primacy of NMR: Beyond Mass and Formula

While techniques like mass spectrometry are essential for determining molecular weight, they cannot, on their own, definitively map the intricate connectivity of a molecule. This is where NMR spectroscopy demonstrates its unparalleled power. By probing the magnetic properties of atomic nuclei—specifically protons (¹H) and carbon-13 (¹³C)—NMR provides a detailed "blueprint" of the molecular structure.[1] Each unique chemical environment within the molecule generates a distinct signal, and the interactions between neighboring nuclei create splitting patterns that reveal the atomic arrangement.[1]

Consider a common pitfall: the synthesis of an unintended regioisomer. This structural variant would share the same molecular formula and mass as CAS 884001-14-3, rendering it indistinguishable by mass spectrometry alone. However, the different placement of atoms would create a unique electronic environment, leading to a completely different NMR fingerprint. Relying solely on mass data in such a scenario could invalidate months or even years of subsequent biological testing.

A Self-Validating Experimental Workflow for Structural Integrity

The following protocol is designed not just to acquire data, but to ensure its quality and reliability through a series of deliberate, reasoned steps.

Part 1: The Foundation - Meticulous Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[2] Rushing this stage is a false economy that often leads to ambiguous or misleading data.

Experimental Protocol: Sample Preparation

  • Analyte & Purity : Begin with approximately 5-10 mg of CAS 884001-14-3, ensuring its purity is ≥98% to minimize interfering signals from synthetic byproducts.[3][4]

  • Solvent Selection : Utilize 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] DMSO-d₆ is an excellent choice for a wide range of organic compounds and its residual proton signal (a pentet around 2.50 ppm) rarely obscures signals of interest.[5] The use of a deuterated solvent is critical to avoid a spectrum dominated by overwhelming solvent signals.[5]

  • Internal Standard : Add Tetramethylsilane (TMS) to the solvent at a concentration of 0.03-0.05% (v/v). TMS provides a sharp, inert reference signal at 0.00 ppm for both ¹H and ¹³C spectra, against which all other chemical shifts are measured.[6][7]

  • Dissolution & Filtration : Prepare the sample in a separate, clean glass vial to ensure complete dissolution.[4] Once dissolved, filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality, clean NMR tube.[2][8] This crucial step removes any particulate matter that can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[2][8]

  • Final Check : The final sample should be a clear, homogenous solution with a height of about 4-5 cm in the NMR tube.[3]

Part 2: Acquiring the Fingerprint - Optimized NMR Parameters

The following acquisition parameters are recommended for a standard 400 MHz spectrometer. The goal is to achieve a balance of good resolution and high signal-to-noise in a reasonable timeframe.

Parameter¹H NMR Specification¹³C NMR SpecificationCausality & Rationale
Spectrometer Frequency 400 MHz100.6 MHzProvides excellent resolution for most small organic molecules.
Pulse Program zg30zgpg30Standard one-pulse experiments with a 30° pulse angle to allow for faster repetition without saturating the signals.
Number of Scans 161024¹³C has a natural abundance of only 1.1%, requiring a significantly larger number of scans to achieve adequate signal-to-noise compared to the >99.9% abundant ¹H.[9]
Relaxation Delay (d1) 2.0 s2.0 sA delay between pulses that allows the nuclei to return to their equilibrium state, ensuring quantitative accuracy in signal integration.
Acquisition Time (aq) 4.1 s1.0 sThe duration the signal is recorded. A longer acquisition time results in better digital resolution of the peaks.
Spectral Width (sw) 20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)A wide window to ensure all expected signals, from the shielded aliphatic to the deshielded aromatic and carbonyl regions, are captured.
Temperature 298 K (25 °C)298 K (25 °C)A stable temperature is crucial as chemical shifts can be temperature-dependent.
Part 3: Data Processing & Analysis
  • Fourier Transformation : Converts the raw time-domain signal (FID) into the familiar frequency-domain spectrum.

  • Phase and Baseline Correction : Ensures all peaks are correctly aligned in the absorptive mode and that the baseline is flat for accurate integration.

  • Referencing : The spectrum is calibrated by setting the internal TMS signal to precisely 0.00 ppm.

  • Peak Picking : The exact chemical shift (δ) for each signal in the ¹H and ¹³C spectra is identified.

  • Integration (¹H NMR only) : The area under each proton signal is calculated. The ratio of these integrals corresponds directly to the ratio of the protons giving rise to the signals.

Data Interpretation: Validating the Structure of CAS 884001-14-3

The true validation lies in comparing the experimental data to the structure's theoretical signature.

Expected ¹H NMR Signature: The ¹H NMR spectrum is anticipated to show a series of signals corresponding to the distinct proton environments in CAS 884001-14-3. Key features to look for include:

  • Aromatic Region (approx. δ 6.5-8.5 ppm) : Protons attached to the aromatic rings will appear in this downfield region due to the deshielding effect of the ring current.[10] The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) are critical for confirming the substitution pattern on these rings.

  • Aliphatic Region (approx. δ 1.0-4.5 ppm) : Protons on the non-aromatic parts of the molecule will resonate in this more upfield region. Their specific chemical shift is influenced by proximity to electronegative atoms (like N or O), which would shift them further downfield.[6][7]

Expected ¹³C NMR Signature: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms.

  • Carbonyl/Amide Region (approx. δ 160-185 ppm) : Carbons involved in C=O bonds are highly deshielded and will appear far downfield.[11]

  • Aromatic/Alkene Region (approx. δ 110-160 ppm) : The sp² hybridized carbons of the aromatic rings will be found in this range.[11]

  • Aliphatic Region (approx. δ 10-70 ppm) : The sp³ hybridized carbons of the molecule will resonate in the upfield portion of the spectrum.[11]

Comparative Analysis: Distinguishing from a Hypothetical Isomer

To underscore the diagnostic power of NMR, let us compare the expected data for CAS 884001-14-3 with a hypothetical regioisomer where a substituent on an aromatic ring has been moved to an adjacent carbon.

Data PointExpected for CAS 884001-14-3Expected for Hypothetical IsomerWhy it Matters
¹H Aromatic Splitting A specific set of doublets and triplets reflecting the established substitution pattern.A different, more complex splitting pattern (e.g., doublet of doublets, multiplets) due to the altered neighbor relationships.This is often the most direct and unambiguous evidence for confirming the correct connectivity on a substituted ring.
¹H Integration Ratios Integral ratios will perfectly match the proton count for each distinct signal in the correct structure.While the total proton count is the same, the ratios for the distinct aromatic signals would differ.Confirms the number of protons in each specific chemical environment.
Number of ¹³C Signals A precise number of signals corresponding to the unique carbon atoms in the molecule's symmetry.May have a different number of signals if the isomeric change alters the molecule's symmetry.A simple but powerful check. An incorrect number of signals immediately indicates a structural problem.
¹³C Chemical Shifts Characteristic shifts for carbons based on their specific electronic environment.The chemical shifts of the carbons in and near the rearranged substituent would be significantly different.Provides complementary evidence to the ¹H data, confirming the electronic environment of the carbon skeleton.

This comparative logic forms the core of the validation process. The experimental spectrum must match the expected signature of CAS 884001-14-3 in every detail—chemical shift, integration, and coupling pattern—and must be inconsistent with plausible alternatives.

Visualizing the Validation Pathway

graphdot cluster_0 1. Sample Preparation cluster_1 2. Data Acquisition cluster_2 3. Data Processing cluster_3 4. Structural Analysis & Validation A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 with TMS Standard A->B C Filter into NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform, Phase & Baseline Correction D->F E->F G Reference to TMS (0 ppm) F->G H Peak Pick & Integrate (1H) G->H I Compare Experimental Data to Expected Signature H->I J Analyze Chemical Shifts, Integrals, and Couplings I->J K Compare Against Plausible Isomers J->K L Decision Point K->L M Structure Validated L->M Match N Structure Rejected L->N Mismatch

Caption: Workflow for the structural validation of CAS 884001-14-3 via ¹H and ¹³C NMR.

Conclusion

Validating the structural integrity of a key compound like CAS 884001-14-3 is a foundational activity in the scientific process. A combination of ¹H and ¹³C NMR spectroscopy, when executed through a rigorous and self-validating protocol, provides the highest level of confidence. It moves beyond simple confirmation of molecular weight to provide an unambiguous, high-resolution picture of atomic connectivity. By systematically comparing experimental data against the expected spectral signature and contrasting it with plausible alternatives, researchers can definitively confirm the structure, ensuring the integrity and value of all subsequent research.

References

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from a search for general NMR chemical shift tables.
  • NMR Sample Preparation Guidelines. (n.d.).
  • SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.). University of Illinois. Retrieved from a search for academic lab guidelines on NMR sample prep.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities College of Science and Engineering.
  • NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved from a search for NMR sample prep guides.
  • Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison.
  • NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved from [Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020, December 30). ACS Publications.
  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics.
  • Notes on NMR Solvents. (n.d.). University of California, Davis. Retrieved from a search for academic notes on NMR solvents.
  • Chemical Shift of Functional Groups in 13C NMR Spectroscopy. (2022, October 8). YouTube. Retrieved from [Link] (Note: A representative URL would be placed here).

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). University of Washington. Retrieved from a search for expanded lists of NMR impurities.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology. Retrieved from a search for guides on interpreting NMR spectra.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (n.d.). PMC.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). IntechOpen. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved from a search for guides on NMR techniques.

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Validation

Reproducibility of Synthesis Pathways for 3-(2-Cyanopropan-2-yl)-5-methylbenzoic Acid: A Comparative Guide

Introduction: The Synthetic Challenge of Quaternary Nitriles In the landscape of active pharmaceutical ingredient (API) development, the reproducible synthesis of sterically hindered quaternary carbon centers remains a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge of Quaternary Nitriles

In the landscape of active pharmaceutical ingredient (API) development, the reproducible synthesis of sterically hindered quaternary carbon centers remains a formidable challenge. 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid (CAS 884001-14-3) is a critical building block, prominently utilized in the synthesis of cyclylamine derivatives that function as highly selective T-type calcium channel blockers[1][1].

The molecule features a benzoic acid core substituted with a 5-methyl group and a sterically demanding 3-(2-cyanopropan-2-yl) motif. Establishing a reproducible, scalable, and high-yielding synthesis pathway is essential to prevent downstream bottlenecks. This guide objectively compares the two primary synthetic strategies—the Classical SN2 Alkylation Pathway and the Palladium-Catalyzed α-Arylation Pathway —evaluating their mechanistic viability, experimental reproducibility, and overall process efficiency.

Mechanistic Comparison of Synthesis Pathways

Pathway A: Classical SN2 Alkylation (The Legacy Route)

Historically, quaternary nitriles were synthesized via a linear, multi-step sequence. Starting from 3,5-dimethylbenzoic acid, the process involves esterification, followed by radical bromination (using NBS/AIBN) to yield a benzylic bromide. Subsequent cyanation with NaCN provides a secondary nitrile, which must undergo exhaustive double-methylation using NaH and Methyl Iodide (MeI) to form the quaternary center.

  • The Causality of Failure: This route suffers from severe reproducibility issues. Radical bromination often yields inseparable mixtures of mono- and di-brominated products. Furthermore, the double-methylation step is prone to incomplete conversion due to the increasing steric bulk around the α -carbon, leaving difficult-to-separate tertiary nitrile impurities.

Pathway B: Palladium-Catalyzed α-Arylation (The Modern Standard)

The modern, highly convergent approach leverages transition-metal catalysis. Starting from 3-bromo-5-methylbenzoic acid, the carboxylic acid is protected as a methyl ester. The critical step is the direct Pd-catalyzed cross-coupling of the aryl bromide with the enolate of isobutyronitrile[2][2].

  • The Causality of Success: By utilizing a bulky bidentate phosphine ligand (e.g., BINAP) and a strong, non-nucleophilic base (LiHMDS), the isobutyronitrile anion cleanly attacks the Pd(II)-aryl intermediate. The large bite angle of BINAP forces the sterically congested quaternary carbon and the aryl group into close proximity, accelerating the rate-limiting reductive elimination step and suppressing unwanted protodehalogenation[2][2].

Synthetic Workflows Comparison

SynthesisPathways SM_A 3,5-Dimethylbenzoic Acid (Starting Material A) Step1_A 1. MeOH, H2SO4 2. NBS, AIBN SM_A->Step1_A Int1_A Methyl 3-(bromomethyl)- 5-methylbenzoate Step1_A->Int1_A Step2_A 3. NaCN, DMSO 4. MeI, NaH Int1_A->Step2_A Int_Common Methyl 3-(2-cyanopropan-2-yl)- 5-methylbenzoate Step2_A->Int_Common SM_B 3-Bromo-5-methylbenzoic Acid (Starting Material B) Step1_B 1. MeOH, H2SO4 SM_B->Step1_B Int1_B Methyl 3-bromo- 5-methylbenzoate Step1_B->Int1_B Step2_B 2. Isobutyronitrile, LiHMDS Pd2(dba)3, BINAP Int1_B->Step2_B Step2_B->Int_Common Step_Final Hydrolysis LiOH, THF/H2O Int_Common->Step_Final Product 3-(2-cyanopropan-2-yl)- 5-methylbenzoic acid Step_Final->Product

Figure 1: Comparison of classical SN2 vs. Pd-catalyzed workflows for target synthesis.

Quantitative Data Presentation

The following table summarizes the performance metrics of both pathways based on standard 100-gram scale optimizations.

Performance MetricPathway A: Classical SN2 AlkylationPathway B: Pd-Catalyzed α-Arylation
Overall Yield 22% – 28%68% – 75%
Total Linear Steps 53
Key Reagents NBS, NaCN, MeI, NaHIsobutyronitrile, Pd2(dba)3, BINAP, LiHMDS
Major Impurities Dibrominated arenes, mono-methylated nitrileDes-bromo arene (< 3%)
Process E-Factor > 55 (High waste from salts/solvents)< 18 (Highly convergent)
Scalability & Safety Poor (Toxic HCN gas risk, exothermic)Excellent (Standard catalytic scale-up)

Experimental Methodologies: The Self-Validating Protocol (Pathway B)

Because Pathway B demonstrates superior reproducibility and safety, the detailed methodology below focuses exclusively on the Pd-catalyzed route. Every step is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure causality and quality at each node.

Step 1: Esterification of 3-Bromo-5-methylbenzoic Acid
  • Causality: The free carboxylic acid must be masked. If left unprotected, it will irreversibly consume the expensive LiHMDS base in the subsequent step and potentially coordinate to the palladium catalyst, halting the cross-coupling cycle.

  • Procedure:

    • Suspend 3-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10 volumes).

    • Add concentrated H2SO4 (0.1 eq) dropwise.

    • Reflux the mixture at 65 °C for 12 hours.

    • Concentrate under reduced pressure, dilute with EtOAc, and wash with saturated aqueous NaHCO3 to remove unreacted acid.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The starting material remains at the baseline, while the product (methyl 3-bromo-5-methylbenzoate) elutes to an Rf of ~0.65.

Step 2: Palladium-Catalyzed α-Arylation
  • Causality: LiHMDS is specifically chosen over LDA or NaH. LiHMDS quantitatively deprotonates isobutyronitrile without its amine byproduct (hexamethyldisilazane) strongly coordinating to and poisoning the Pd center[2][2]. BINAP prevents the β -hydride elimination pathway and forces rapid reductive elimination.

  • Procedure:

    • In an oven-dried, argon-purged flask, dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) and isobutyronitrile (1.5 eq) in anhydrous Toluene (8 volumes).

    • Add Pd2(dba)3 (0.02 eq) and rac-BINAP (0.06 eq). Stir for 10 minutes at room temperature to pre-form the active catalytic complex.

    • Dropwise add a 1.0 M solution of LiHMDS in THF (1.5 eq) over 30 minutes.

    • Heat the reaction to 80 °C for 6 hours.

    • Quench with saturated aqueous NH4Cl (prevents ester hydrolysis during workup) and extract with EtOAc.

  • Self-Validation (IPC): Analyze via HPLC-UV (254 nm). The reaction is deemed complete when the aryl bromide peak area is < 2%. A successful reaction will show the product peak at > 90% purity (AUC).

Step 3: Saponification to the Final API Intermediate
  • Causality: LiOH in a mixed aqueous/organic solvent system is utilized to ensure the ester is cleaved mildly. Harsher conditions (e.g., refluxing NaOH) risk hydrating the sterically hindered nitrile into a primary amide.

  • Procedure:

    • Dissolve the crude methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate in a 3:1 mixture of THF/H2O (10 volumes).

    • Add LiOH·H2O (3.0 eq) and stir at 40 °C for 4 hours.

    • Remove THF under reduced pressure. Wash the aqueous layer with MTBE to remove neutral organic impurities (e.g., BINAP oxide, des-bromo impurities).

    • Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid. Filter and dry under vacuum.

  • Self-Validation (IPC): LC-MS analysis must show the target mass [M-H]- = 202.1 m/z in negative ion mode. 1H NMR (DMSO-d6) must confirm the complete disappearance of the ester methoxy singlet at ~3.85 ppm.

References

  • Galemmo Jr, R., et al. "Cyclylamine derivatives as calcium channel blockers." US Patent US20090270394A1, 2009. Source: Google Patents.
  • Culkin, D. A., & Hartwig, J. F. "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles." Journal of the American Chemical Society, 124(31), 9330-9331, 2002. Source: PubMed. URL: [Link]

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